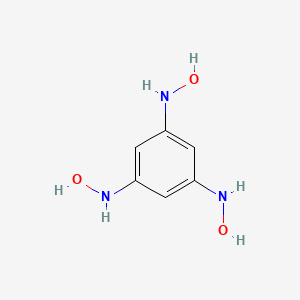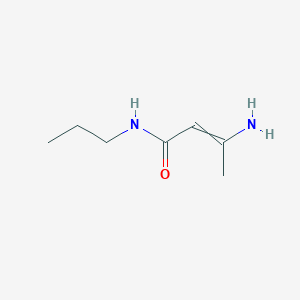![molecular formula C22H16N2S2 B14325954 2-[(1-Methyl-2-phenyl-1H-indol-3-yl)sulfanyl]-1,3-benzothiazole CAS No. 106345-35-1](/img/structure/B14325954.png)
2-[(1-Methyl-2-phenyl-1H-indol-3-yl)sulfanyl]-1,3-benzothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1-Methyl-2-phenyl-1H-indol-3-yl)sulfanyl]-1,3-benzothiazole is a complex organic compound that features both indole and benzothiazole moieties. These structures are known for their significant biological activities and are often found in various pharmaceuticals and natural products. The compound’s unique structure allows it to interact with multiple biological targets, making it a subject of interest in medicinal chemistry and drug design.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(1-Methyl-2-phenyl-1H-indol-3-yl)sulfanyl]-1,3-benzothiazole typically involves the formation of the indole and benzothiazole rings followed by their coupling. One common method is the Fischer indole synthesis, where phenylhydrazine reacts with a ketone in the presence of an acid catalyst to form the indole ring . The benzothiazole ring can be synthesized via the condensation of 2-aminothiophenol with a carbonyl compound . The final step involves coupling the indole and benzothiazole rings through a sulfanyl linkage, often using thiol reagents under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yield and purity .
Types of Reactions:
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles can be employed under appropriate conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Applications De Recherche Scientifique
2-[(1-Methyl-2-phenyl-1H-indol-3-yl)sulfanyl]-1,3-benzothiazole has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-[(1-Methyl-2-phenyl-1H-indol-3-yl)sulfanyl]-1,3-benzothiazole involves its interaction with various molecular targets. The indole and benzothiazole moieties allow the compound to bind to multiple receptors and enzymes, modulating their activity. This can lead to the inhibition of cell proliferation, induction of apoptosis, and other cellular effects . The exact pathways involved depend on the specific biological context and the targets being studied .
Comparaison Avec Des Composés Similaires
1-Methyl-2-phenylindole: Shares the indole moiety but lacks the benzothiazole ring.
2-Phenylbenzothiazole: Contains the benzothiazole ring but lacks the indole moiety.
N-((1-Methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides: Similar in having the indole structure but with different substituents.
Uniqueness: The uniqueness of 2-[(1-Methyl-2-phenyl-1H-indol-3-yl)sulfanyl]-1,3-benzothiazole lies in its combined indole and benzothiazole structures, which confer a broad range of biological activities and make it a versatile compound for various applications .
Propriétés
Numéro CAS |
106345-35-1 |
|---|---|
Formule moléculaire |
C22H16N2S2 |
Poids moléculaire |
372.5 g/mol |
Nom IUPAC |
2-(1-methyl-2-phenylindol-3-yl)sulfanyl-1,3-benzothiazole |
InChI |
InChI=1S/C22H16N2S2/c1-24-18-13-7-5-11-16(18)21(20(24)15-9-3-2-4-10-15)26-22-23-17-12-6-8-14-19(17)25-22/h2-14H,1H3 |
Clé InChI |
DELGPQBCLVESHA-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)SC4=NC5=CC=CC=C5S4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1E)-1-[(2-hydroxyphenyl)methylidene]-3-[(E)-(2-hydroxyphenyl)methylideneamino]urea](/img/structure/B14325875.png)
![3-Buten-1-amine, 3-[(trimethylsilyl)methyl]-](/img/structure/B14325886.png)
methanone](/img/structure/B14325893.png)





![4-[10-(4-Hexylphenyl)anthracen-9-YL]phenol](/img/structure/B14325932.png)
![N,N-Dimethyltricyclo[2.2.1.0~2,6~]heptane-1-carboxamide](/img/structure/B14325936.png)
![[2-Amino-4-(dimethylamino)phenyl][4-(dimethylamino)phenyl]methanone](/img/structure/B14325942.png)

![(NZ)-N-[(5E)-5-hydroxyimino-2,2,4,4-tetramethylcyclopentylidene]hydroxylamine](/img/structure/B14325951.png)
![4-[(Cyclohexyloxy)methyl]morpholine](/img/structure/B14325961.png)
